

# Application Note: A Comprehensive Protocol for the Synthesis of Panobinostat Lactate

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## Compound of Interest

Compound Name: 2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride

CAS No.: 2826-95-1

Cat. No.: B1450958

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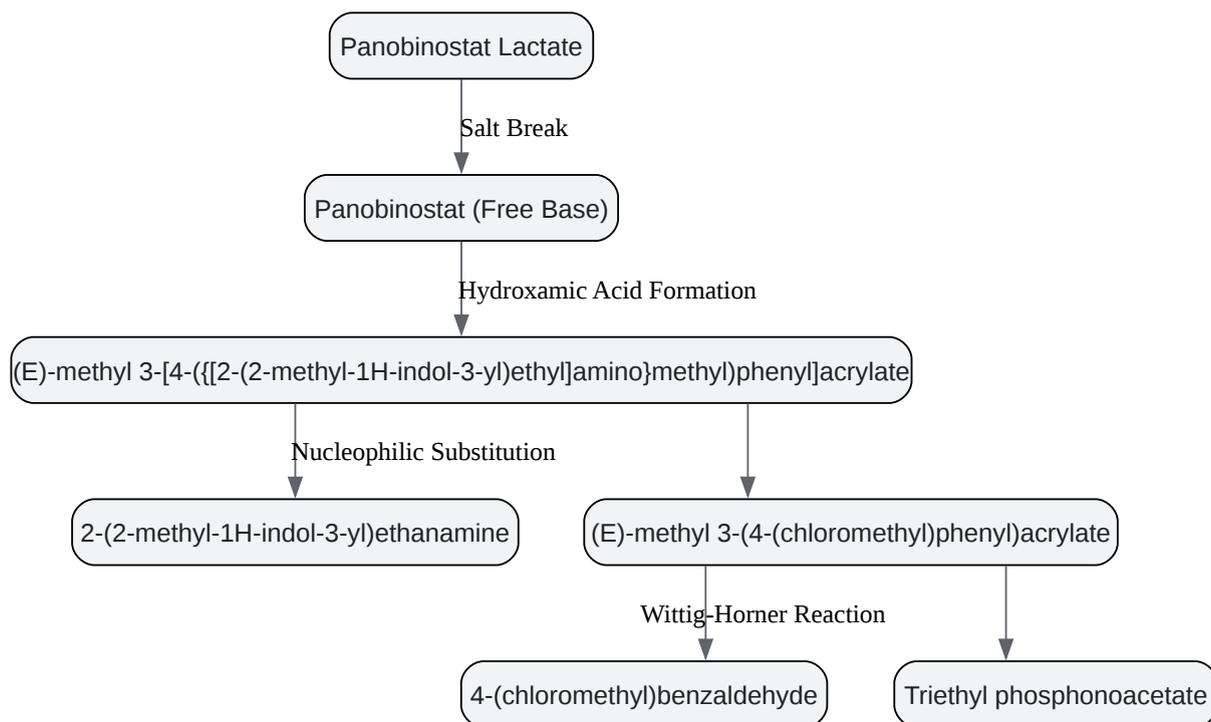
## Introduction: Panobinostat and its Significance

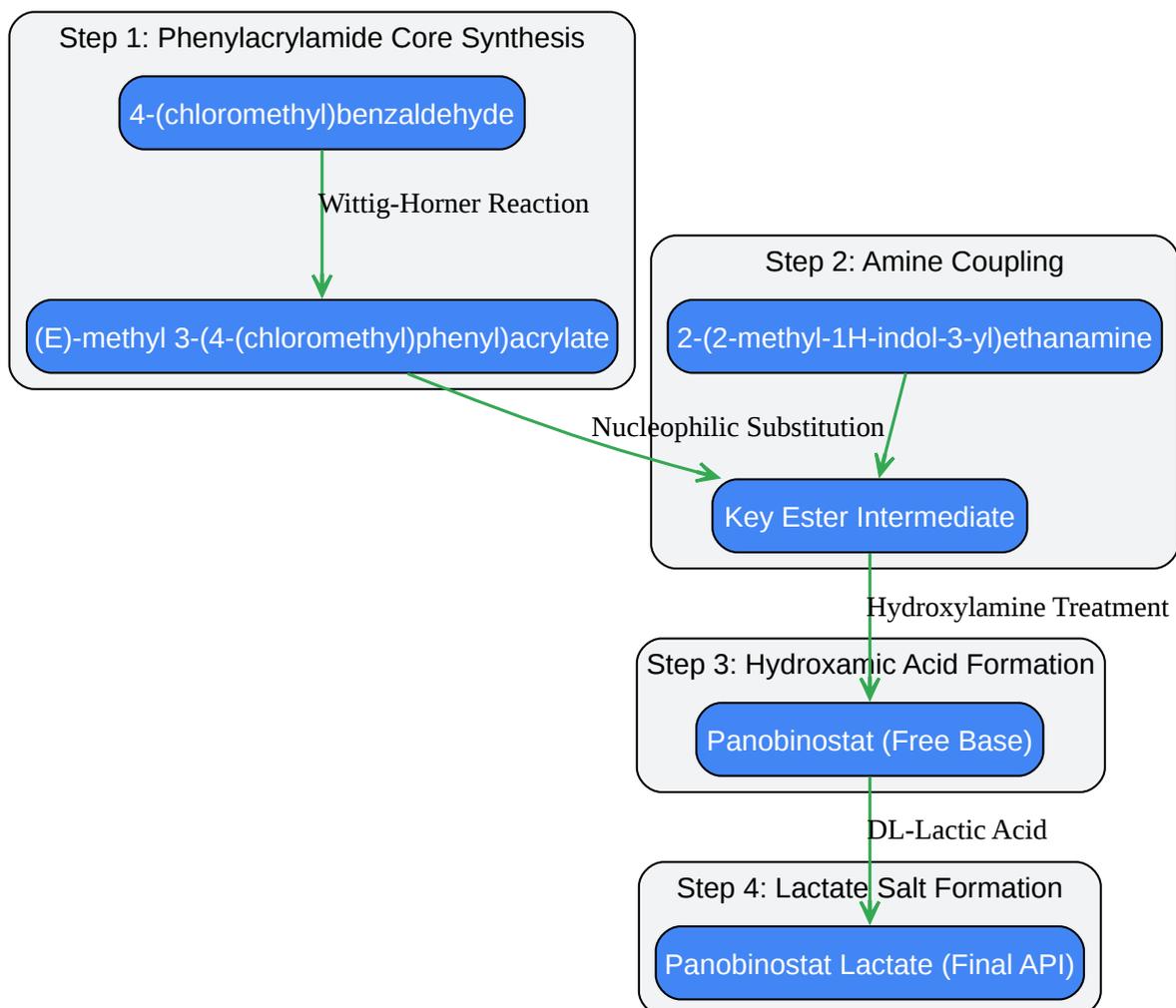
Panobinostat, marketed under the brand name Farydak®, is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of multiple myeloma in patients who have received at least two prior standard therapies.[1][2] Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, panobinostat induces hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes.[3] This activity ultimately leads to cell cycle arrest and apoptosis in malignant cells.[4]

The chemical structure of panobinostat, (2E)-N-hydroxy-3-[4-({2-(2-methyl-1H-indol-3-yl)ethyl}amino)methyl]phenyl]acrylamide, is characterized by three key domains: a zinc-binding hydroxamic acid group, a phenyl-acrylamide linker, and a capping group featuring a 2-methylindole moiety.[2][5] The indole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in numerous pharmaceuticals.[6][7] This application note provides a detailed, robust, and efficient synthetic route to panobinostat lactate, starting from commercially available precursors and leveraging the key intermediate 2-(2-methyl-1H-indol-3-yl)ethanamine.

## Synthetic Strategy and Retrosynthetic Analysis

The synthesis of panobinostat lactate can be approached through a convergent strategy. A logical retrosynthetic analysis disconnects the final salt into the panobinostat free base. The free base can be disconnected at the hydroxamic acid amide bond, leading back to an ester intermediate. This ester is then disconnected at the secondary amine, revealing the two primary building blocks: 2-(2-methyl-1H-indol-3-yl)ethanamine (also known as 2-methyltryptamine) and a functionalized phenylacrylamide precursor.





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Figure 2: Forward synthesis workflow for Panobinostat Lactate.

## Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents are

hazardous and should be handled with care.

## Step 1: Synthesis of (E)-methyl 3-(4-(chloromethyl)phenyl)acrylate

This step employs the Wittig-Horner reaction to establish the acrylate moiety with excellent E-stereoselectivity. Sodium methoxide is used as a base to deprotonate the phosphonate ester, generating the nucleophilic ylide for reaction with the aldehyde.

Reagent	MW ( g/mol )	Equiv.	Amount	Moles (mmol)
Triethyl phosphonoacetate	224.16	1.1	24.66 g	110
Sodium methoxide	54.02	1.1	5.94 g	110
4-(chloromethyl)benzaldehyde	154.59	1.0	15.46 g	100
Tetrahydrofuran (THF), anhydrous	-	-	250 mL	-

### Protocol:

- To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add anhydrous THF (150 mL) and sodium methoxide (5.94 g). Cool the suspension to 0 °C in an ice bath.
- Slowly add triethyl phosphonoacetate (24.66 g) dropwise to the stirred suspension. Maintain the temperature at 0 °C.
- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. A clear solution of the ylide should form.

- Dissolve 4-(chloromethyl)benzaldehyde (15.46 g) in anhydrous THF (100 mL) and add it dropwise to the ylide solution at 0 °C.
- After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).
- Upon completion, quench the reaction by slowly adding 100 mL of saturated aqueous NH<sub>4</sub>Cl solution.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
- Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, gradient elution 5-15% ethyl acetate in hexanes) to yield the title compound as a white solid.

## Step 2: Synthesis of (E)-methyl 3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]acrylate

This is the key coupling step, forming the secondary amine linker via a direct nucleophilic substitution. [8]Potassium carbonate acts as a mild base to scavenge the HCl byproduct, while acetonitrile serves as a polar aprotic solvent.

Reagent	MW ( g/mol )	Equiv.	Amount	Moles (mmol)
(E)-methyl 3-(4-(chloromethyl)phenyl)acrylate	210.65	1.0	10.53 g	50
2-(2-methyl-1H-indol-3-yl)ethanamine	174.24	1.05	9.15 g	52.5
Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	138.21	2.0	13.82 g	100
Acetonitrile (MeCN), anhydrous	-	-	200 mL	-

## Protocol:

- To a 500 mL round-bottom flask, add (E)-methyl 3-(4-(chloromethyl)phenyl)acrylate (10.53 g), 2-(2-methyl-1H-indol-3-yl)ethanamine (9.15 g), potassium carbonate (13.82 g), and anhydrous acetonitrile (200 mL).
- Heat the mixture to reflux (approx. 82 °C) and maintain for 8-12 hours with vigorous stirring.
- Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes).
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Wash the filter cake with a small amount of acetonitrile.
- Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.
- Purify the residue by flash column chromatography (silica gel, gradient elution 30-60% ethyl acetate in hexanes) to afford the key ester intermediate as a pale yellow solid.

## Step 3: Synthesis of Panobinostat (Free Base)

The final step in forming the active molecule involves converting the methyl ester to the hydroxamic acid. A methanolic solution of hydroxylamine, prepared in situ from its hydrochloride salt and a strong base, acts as the nucleophile. [9]

Reagent	MW ( g/mol )	Equiv.	Amount	Moles (mmol)
<b>Key Ester Intermediate (from Step 2)</b>	<b>348.44</b>	<b>1.0</b>	<b>6.97 g</b>	<b>20</b>
Hydroxylamine Hydrochloride (NH <sub>2</sub> OH·HCl)	69.49	4.0	5.56 g	80
Sodium Hydroxide (NaOH)	40.00	4.0	3.20 g	80

| Methanol (MeOH), anhydrous | - | - | 150 mL | - |

Protocol:

- Prepare the hydroxylamine solution: In a 250 mL flask, dissolve sodium hydroxide (3.20 g) in anhydrous methanol (100 mL) at room temperature.
- Add hydroxylamine hydrochloride (5.56 g) portion-wise to the NaOH solution. A white precipitate of NaCl will form. Stir this suspension for 30 minutes.
- In a separate 250 mL flask, dissolve the key ester intermediate (6.97 g) in anhydrous methanol (50 mL).
- Add the ester solution to the hydroxylamine suspension.
- Stir the reaction mixture at room temperature for 12-18 hours.
- Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

- Once the starting material is consumed, concentrate the mixture under reduced pressure.
- Re-dissolve the residue in a mixture of dichloromethane (150 mL) and water (100 mL).
- Separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate to yield Panobinostat free base as an off-white solid. This material is often used directly in the next step without further purification.

## Step 4: Formation of Panobinostat Lactate

The conversion to the lactate salt improves the drug substance's solubility and handling properties. [10] This procedure uses precise temperature control and seeding to ensure the formation of the desired crystalline anhydrous form. [11]

Reagent	MW ( g/mol )	Equiv.	Amount	Moles (mmol)
<b>Panobinostat Free Base (from Step 3)</b>	<b>349.43</b>	<b>1.0</b>	<b>3.50 g</b>	<b>10</b>
DL-Lactic Acid (85% aq. solution)	90.08	1.0	1.06 g	10 (pure)

| Demineralized Water | - | - | 60 mL | - |

Protocol:

- To a 250 mL jacketed reactor or round-bottom flask, add Panobinostat free base (3.50 g) and demineralized water (55 mL).
- Stir to create a suspension and heat the mixture to an internal temperature of 48 °C over 30 minutes.
- In a separate beaker, dilute the 85% DL-lactic acid solution (1.06 g) with demineralized water (5 mL).

- Add the lactic acid solution dropwise to the panobinostat suspension over 30 minutes, maintaining the temperature at 48 °C. The suspension should dissolve to form a clear solution.
- If available, add seed crystals (~5 mg) of anhydrous panobinostat lactate (Form A) to promote crystallization.
- Continue stirring at 48 °C for 2 hours. A crystalline solid should begin to precipitate.
- Raise the temperature to 65 °C over 30 minutes and stir for an additional 2.5 hours.
- Cool the suspension back down to 48 °C over 2 hours and continue stirring at this temperature for at least 20 hours to ensure complete crystallization and particle size uniformity.
- Isolate the product by vacuum filtration.
- Wash the filter cake with cold demineralized water (2 x 10 mL).
- Dry the product in a vacuum oven at 50 °C until a constant weight is achieved. This yields Panobinostat Lactate as a crystalline, off-white solid.

## Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

- $^1\text{H}$  NMR &  $^{13}\text{C}$  NMR: To confirm the chemical structure and absence of major impurities.
- High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
- High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >99%.
- Melting Point: The anhydrous form has a reported melting point of approximately 175°C.
- [\[10\]](#)\* FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H, O-H).

## Conclusion

This application note provides a robust and well-documented four-step synthesis for panobinostat lactate, utilizing 2-(2-methyl-1H-indol-3-yl)ethanamine as a key starting material. The described protocols are based on established literature and are optimized for laboratory-scale synthesis, incorporating detailed procedural steps, stoichiometric tables, and justifications for experimental choices. The final salt formation step is particularly critical and is detailed to ensure the correct crystalline form is obtained. This guide serves as a comprehensive resource for researchers in medicinal chemistry and drug development engaged in the synthesis of HDAC inhibitors.

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